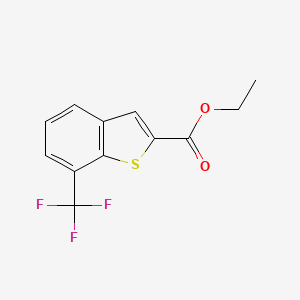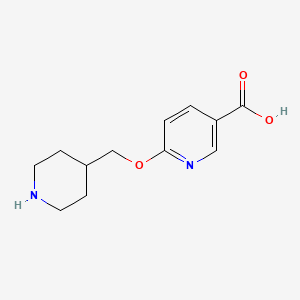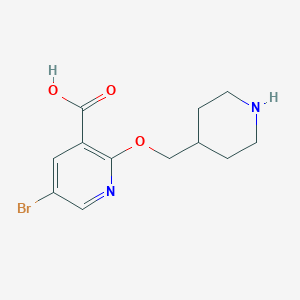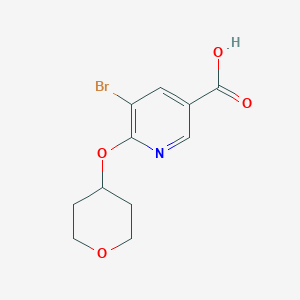![molecular formula C13H16FNO2 B1391677 2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde CAS No. 679839-17-9](/img/structure/B1391677.png)
2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde
Übersicht
Beschreibung
2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde (5-Fluoro-2-methyl-4-oxazinan-2-yl-benzaldehyde) is an organic compound with a molecular formula of C9H8FNO2. It is a colorless solid that is soluble in water and ethanol. 5-Fluoro-2-methyl-4-oxazinan-2-yl-benzaldehyde is a versatile intermediate in organic synthesis and has been used in the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Research has shown that the synthesis of compounds similar to 2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde involves complex processes which result in products with significant biological activities. For instance, Sakoda et al. (1992) demonstrated the preparation of optical isomers of a related compound, exhibiting calcium-antagonistic and hypotensive activities dependent on their stereochemical configuration (Sakoda, Kamikawaji, & Seto, 1992).
Stereochemistry and Drug Development
Djigoué et al. (2012) studied androsterone derivatives, closely related to the compound , focusing on their unique stereochemical properties. This research is crucial for understanding how subtle changes in molecular structure can significantly impact the biological activity of these compounds, which is essential for drug development (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Encapsulation in Organometallic Cages
Mattsson et al. (2008) explored the encapsulation of aromatic molecules in hexanuclear arene ruthenium cages, demonstrating the potential for constructing intricate organometallic structures that could encapsulate compounds similar to 2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde. Such encapsulations could have implications for targeted drug delivery and molecular recognition (Mattsson et al., 2008).
Chiral Synthesis
The asymmetric synthesis of chiral compounds is another area of interest. Chen Si-haia (2011) focused on the chiral synthesis of a similar compound, highlighting the importance of chirality in pharmacological activity and the potential for developing enantiomerically pure drugs (Chen Si-haia, 2011).
Role in Binge Eating
Piccoli et al. (2012) researched compounds including an analogue of 2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde, investigating their role in compulsive food consumption. This study underscores the potential therapeutic applications of such compounds in treating eating disorders (Piccoli et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-9-6-15(7-10(2)17-9)13-4-3-12(14)5-11(13)8-16/h3-5,8-10H,6-7H2,1-2H3/t9-,10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUQESWOTDOHNX-AOOOYVTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=C(C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

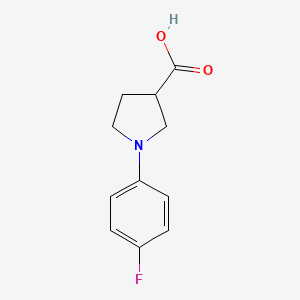

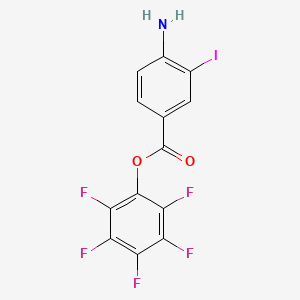

![4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1391599.png)
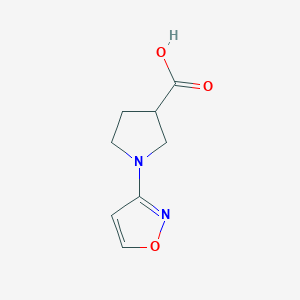
![1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391603.png)
